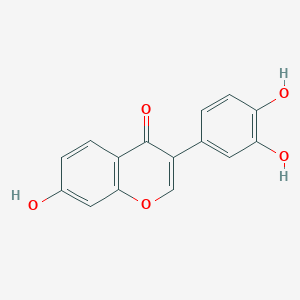

3',4',7-Trihydroxyisoflavone

Vue d'ensemble

Description

Il s'agit d'un inhibiteur prototypique de l'activité tautomérase du facteur inhibiteur de la migration des macrophages (MIF) . Ce composé a suscité un intérêt en raison de ses applications thérapeutiques potentielles, en particulier dans le domaine de l'immunopharmacologie.

Applications De Recherche Scientifique

Dermatological Applications

1.1 Treatment of Atopic Dermatitis

Recent studies have demonstrated that 3',4',7-trihydroxyisoflavone exhibits anti-inflammatory properties beneficial for treating atopic dermatitis. In a study involving NC/Nga mice, topical application of this compound significantly reduced symptoms induced by Dermatophagoides farina extract. Histological analyses revealed that it suppressed eosinophil and mast cell infiltration into skin lesions and decreased serum levels of immunoglobulin E (IgE) and macrophage-derived chemokines (CCL22) .

1.2 Improvement of Skin Barrier Function

Another notable application is its role in enhancing skin barrier function. A clinical trial involving healthy male participants showed that a cream containing 0.1% this compound improved skin surface pH and barrier recovery rate, particularly under stress conditions that typically impair skin integrity . The compound was found to inhibit cortisol-induced decreases in keratinocyte differentiation markers such as KRT1, KRT10, FLG, and LOR .

1.3 Depigmentation Effects

this compound has also been studied for its depigmenting effects. It was shown to inhibit α-melanocyte-stimulating hormone (α-MSH)-induced melanin production in B16F10 melanoma cells by targeting the melanocortin 1 receptor (MC1R). This action resulted in decreased expression of melanin-producing enzymes, suggesting its potential as a whitening agent in cosmetic formulations .

Oncological Applications

2.1 Prevention of Skin Cancer

The compound has been investigated for its protective effects against UVB-induced skin cancer. Research indicated that this compound inhibited cyclooxygenase-2 (COX-2) expression and suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in tumorigenesis . These findings suggest that it may serve as a preventive agent against UVB-induced carcinogenesis.

Neuroprotective Applications

3.1 Potential in Neurodegenerative Diseases

Emerging evidence suggests that this compound possesses neuroprotective properties that could be beneficial in managing conditions like Alzheimer's and Parkinson's diseases. It has been shown to inhibit protein tyrosine phosphatase 1B and α-glucosidase activities, which are associated with neurodegeneration . This indicates its potential role as a therapeutic agent in neuroprotection.

Data Summary Table

Mécanisme D'action

Target of Action

3’,4’,7-Trihydroxyisoflavone, a major metabolite of Daidzein, primarily targets the Melanocortin 1 Receptor (MC1R) and acts as an ATP-competitive inhibitor of Cot (Tpl2/MAP3K8) and MKK4 . MC1R plays a crucial role in the regulation of melanogenesis, a process that produces melanin, the primary determinant of skin and hair color . Cot and MKK4 are kinases involved in various cellular processes, including inflammation and cell proliferation .

Mode of Action

3’,4’,7-Trihydroxyisoflavone interacts with its targets by inhibiting their activity. It directly binds to MC1R, competing with α-melanocyte-stimulating hormone (α-MSH), thereby inhibiting α-MSH-induced melanogenesis . As an ATP-competitive inhibitor, it binds to the ATP-binding sites of Cot and MKK4, preventing these kinases from phosphorylating their substrates .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits α-MSH-induced tyrosinase, tyrosinase-related protein-1 (TYRP-1), and tyrosinase-related protein-2 (TYRP-2) expressions through the inhibition of Microphthalmia-associated transcription factor (MITF) expression and cAMP response element-binding (CREB) phosphorylation . It also inhibits α-MSH-induced dephosphorylation of AKT and phosphorylation of p38 and cAMP-dependent protein kinase (PKA) .

Pharmacokinetics

It is known that the compound is a metabolite of daidzein , suggesting that it may be produced in the body following the consumption of foods containing Daidzein, such as soy products .

Result of Action

The primary result of 3’,4’,7-Trihydroxyisoflavone’s action is the suppression of melanin production . By inhibiting MC1R, it prevents the α-MSH-induced production of melanin in both mouse B16F10 cells and human epidermal melanocytes . This suggests a potential protective role for 3’,4’,7-Trihydroxyisoflavone against melanogenesis .

Action Environment

The action of 3’,4’,7-Trihydroxyisoflavone can be influenced by various environmental factors. For instance, the presence of other compounds, such as Daidzein, can affect its production and availability . Additionally, the compound’s action may be influenced by the specific cellular environment, including the presence of other signaling molecules and the overall state of the cell .

Analyse Biochimique

Biochemical Properties

3’,4’,7-Trihydroxyisoflavone interacts with several enzymes and proteins in cells. It inhibits tyrosinase-mediated melanin formation, casein kinase II-mediated phosphorylation of 60S acidic ribosomal P proteins, and cyclin-dependent, kinase-regulated cell proliferation .

Cellular Effects

3’,4’,7-Trihydroxyisoflavone has been shown to have significant effects on various types of cells. It inhibits α-melanocyte-stimulating hormone (MSH)-induced intracellular and extracellular melanin production in B16F10 cells by directly targeting melanocortin 1 receptor (MC1R) . It also suppresses UVB-induced cyclooxygenase 2 (COX-2) expression through the inhibition of NF-κB transcription activity in mouse skin epidermal JB6 P+ cells .

Molecular Mechanism

3’,4’,7-Trihydroxyisoflavone exerts its effects at the molecular level through several mechanisms. It inhibits α-MSH-induced tyrosinase, tyrosinase-related protein-1 (TYRP-1), and tyrosinase-related protein-2 (TYRP-2) expressions through the inhibition of Microphthalmia-associated transcription factor (MITF) expression and cAMP response element-binding (CREB) phosphorylation . It also inhibits α-MSH-induced dephosphorylation of AKT and phosphorylation of p38 and cAMP-dependent protein kinase (PKA) .

Temporal Effects in Laboratory Settings

It has been shown to suppress the incidence and multiplicity of UVB-induced tumors in hairless mouse skin .

Metabolic Pathways

3’,4’,7-Trihydroxyisoflavone is involved in the metabolism of daidzein or daidzin

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'Orita-13 implique l'utilisation d'échafaudages de chromènesLes conditions réactionnelles impliquent souvent l'utilisation de la chimie du cyanoacétamide pour fournir des chromènes diversement substitués .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'Orita-13 ne soient pas largement documentées, l'approche générale impliquerait l'adaptation de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de processus de purification efficaces pour éliminer toute impureté.

Analyse Des Réactions Chimiques

Types de réactions : L'Orita-13 subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle présents dans le composé peuvent être oxydés dans des conditions spécifiques.

Réduction : Le composé peut être réduit pour former différents dérivés.

Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels pour modifier les propriétés du composé.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut conduire à la formation de quinones, tandis que la réduction peut donner lieu à divers dérivés hydroxylés.

4. Applications de la recherche scientifique

L'Orita-13 présente plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de l'activité tautomérase du MIF.

5. Mécanisme d'action

L'Orita-13 exerce ses effets en inhibant l'activité tautomérase du facteur inhibiteur de la migration des macrophages (MIF). Le MIF est une cytokine impliquée dans diverses réponses immunitaires, et son inhibition peut moduler les processus inflammatoires. Le composé se lie au site actif du MIF, empêchant son activité enzymatique et réduisant ainsi ses effets pro-inflammatoires .

Composés similaires :

Inhibiteurs de la chromène-4-one : Ces composés partagent un échafaudage de chromène similaire et inhibent l'activité du MIF.

Unicité de l'Orita-13 : L'Orita-13 est unique en raison de son inhibition spécifique de l'activité tautomérase du MIF, qui n'est pas couramment observée dans d'autres composés similaires. Cette spécificité en fait un outil précieux pour étudier les processus biologiques liés au MIF et développer des thérapies ciblées .

Comparaison Avec Des Composés Similaires

Chromen-4-one Inhibitors: These compounds share a similar chromene scaffold and inhibit MIF activity.

Flavonoids: Compounds like quercetin and kaempferol have structural similarities and exhibit similar biological activities.

Uniqueness of Orita-13: Orita-13 is unique due to its specific inhibition of MIF tautomerase activity, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in studying MIF-related biological processes and developing targeted therapies .

Activité Biologique

3',4',7-Trihydroxyisoflavone (THIF) is a significant metabolite derived from the isoflavone daidzein, predominantly found in soy products. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential chemopreventive effects. This article provides a detailed overview of the biological activity of THIF, supported by research findings and case studies.

This compound exhibits a molecular structure that allows it to interact with various cellular pathways. Its primary mechanisms include:

- Antioxidant Activity : THIF demonstrates strong antioxidant properties, which help mitigate oxidative stress in cells.

- Estrogenic Activity : The compound has been shown to exhibit estrogen-like effects, influencing estrogen receptors and potentially affecting hormone-related conditions.

- Inhibition of Key Kinases : THIF inhibits cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K), which are crucial in cell proliferation and survival pathways .

Antioxidant Effects

Research indicates that THIF can reduce oxidative stress markers in various cell types. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from damage .

Anti-inflammatory Properties

THIF has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells. In vitro studies using RAW 264.7 macrophages revealed that THIF effectively reduced lipopolysaccharide (LPS)-induced inflammation .

Chemopreventive Effects

In studies focused on skin health, THIF exhibited significant protective effects against UVB-induced skin damage. It inhibited cyclooxygenase-2 (COX-2) expression and reduced tumor incidence in hairless mice exposed to UV radiation. This suggests potential applications in skin cancer prevention .

In Vitro Studies

- Cell Proliferation Inhibition : THIF was shown to suppress EGF-induced cell proliferation in JB6 P+ mouse epidermal cells by inhibiting CDKs and PI3K signaling pathways. This effect was linked to its ability to block the phosphorylation of key proteins involved in cell cycle regulation .

- Melanin Production : In B16F10 melanoma cells, THIF inhibited α-melanocyte-stimulating hormone (MSH)-induced melanin production by targeting the melanocortin 1 receptor (MC1R). This highlights its potential for use in skin depigmentation therapies .

Animal Studies

A study involving NC/Nga mice demonstrated that topical application of THIF improved atopic dermatitis symptoms by reducing scratching behavior and inflammation markers. The compound increased filaggrin expression while decreasing protease-activated receptor 2 (PAR-2) expression, indicating its role in skin barrier function improvement .

Data Table: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKGKOOLFLYZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022451 | |

| Record name | 3',4',7-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-63-2 | |

| Record name | 3′,4′,7-Trihydroxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',7-Trihydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4',7-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',7-TRIHYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T08Y239E7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.